3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one
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Description
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
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Mechanism of Action
- FGFRs play essential roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
- Further optimization of low molecular weight compounds like 4h may enhance drug delivery and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-18-15-23(31)24(26(32)30(18)17-19-7-9-22(33-3)10-8-19)25(20-5-4-6-21(27)16-20)29-13-11-28(2)12-14-29/h4-10,15-16,25,31H,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTSFYCIYGYFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)OC)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.